molecular formula C15H14N4O3S2 B11626336 2-[(3-hydroxypropyl)amino]-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(3-hydroxypropyl)amino]-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11626336
M. Wt: 362.4 g/mol
InChI Key: FTZINFSJGJVNTL-NTMALXAHSA-N
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Description

The compound (5Z)-5-({2-[(3-HYDROXYPROPYL)AMINO]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various fields of science and industry. This compound features a unique structure that includes a pyrido[1,2-a]pyrimidine core, a thiazolidinone ring, and a hydroxypropylamino substituent, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({2-[(3-HYDROXYPROPYL)AMINO]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of a pyrido[1,2-a]pyrimidine derivative with a thiazolidinone precursor under controlled conditions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance efficiency and scalability. This may involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce large quantities of the compound while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

The compound (5Z)-5-({2-[(3-HYDROXYPROPYL)AMINO]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxypropylamino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The thiazolidinone ring can be reduced under specific conditions to yield different thiazolidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and thiazolidinone moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce thiazolidine derivatives. Substitution reactions can result in a variety of substituted products with different functional groups.

Scientific Research Applications

The compound (5Z)-5-({2-[(3-HYDROXYPROPYL)AMINO]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-({2-[(3-HYDROXYPROPYL)AMINO]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit key enzymes involved in microbial metabolism, leading to the death of microbial cells. In cancer cells, it may interfere with signaling pathways that regulate cell growth and proliferation, inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a thiazolidinone ring structure, known for their diverse biological activities.

    Pyrido[1,2-a]pyrimidines: Compounds with a pyrido[1,2-a]pyrimidine core, studied for their potential therapeutic applications.

    Hydroxypropylamino derivatives: Compounds containing a hydroxypropylamino group, used in various chemical and biological studies.

Uniqueness

The uniqueness of (5Z)-5-({2-[(3-HYDROXYPROPYL)AMINO]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its combination of structural features, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.

Properties

Molecular Formula

C15H14N4O3S2

Molecular Weight

362.4 g/mol

IUPAC Name

(5Z)-5-[[2-(3-hydroxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H14N4O3S2/c20-7-3-5-16-12-9(8-10-13(21)18-15(23)24-10)14(22)19-6-2-1-4-11(19)17-12/h1-2,4,6,8,16,20H,3,5,7H2,(H,18,21,23)/b10-8-

InChI Key

FTZINFSJGJVNTL-NTMALXAHSA-N

Isomeric SMILES

C1=CC2=NC(=C(C(=O)N2C=C1)/C=C\3/C(=O)NC(=S)S3)NCCCO

Canonical SMILES

C1=CC2=NC(=C(C(=O)N2C=C1)C=C3C(=O)NC(=S)S3)NCCCO

Origin of Product

United States

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